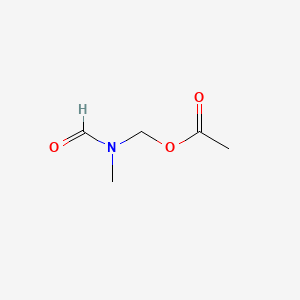
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is a coordination compound with the molecular formula C8H15Cl2CoN4O4. It is known for its dark green to black powder or crystalline appearance . This compound is a cobalt complex where cobalt is coordinated with dimethylglyoxime ligands and chloride ions. It has significant applications in various fields due to its unique chemical properties.
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and is suspected of causing cancer (H351) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), and wearing protective gloves/clothing/eye protection/face protection (P280) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) typically involves the reaction of cobalt(II) chloride with dimethylglyoxime in the presence of an oxidizing agent. The reaction is carried out in an inert atmosphere to prevent oxidation of cobalt(II) to cobalt(III) by atmospheric oxygen . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions where cobalt can change its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require ligands such as pyridine or ammonia .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield cobalt(III) complexes with different ligands, while substitution reactions may produce new coordination compounds with different ligands .
Applications De Recherche Scientifique
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including dehydrogenative cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Industry: It is used in the electroplating industry for the deposition of cobalt coatings.
Mécanisme D'action
The mechanism of action of Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can also interact with biomolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(dimethylglyoximato)cobalt(III): Similar in structure but with different ligands.
Chloro(pyridine)cobaloxime: Contains pyridine as a ligand instead of dimethylglyoxime.
Uniqueness
Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
cobalt(3+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+3/p-3/b2*5-3+,6-4+;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCOIVWMUZHKU-KMGPWXGDSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=N[O-])C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/[O-])/C.[Cl-].[Cl-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2CoN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23638-66-6 |
Source


|
| Record name | Dichloro(dimethylglyoxime)(dimethylglyoximato)cobalt(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-[biphenyl-4,4'-diyldi(E)diazene-2,1-diyl]bis(N,N-dibutylaniline)](/img/structure/B6286217.png)


![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)
![sodium;2-[[(2S)-1-[bis(carboxymethyl)amino]propan-2-yl]-(carboxymethyl)amino]acetate;samarium](/img/structure/B6286248.png)
![(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl](113C)butanoic acid](/img/structure/B6286253.png)
![cobalt(3+);N,N-dimethylpyridin-4-amine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;chloride](/img/structure/B6286273.png)



